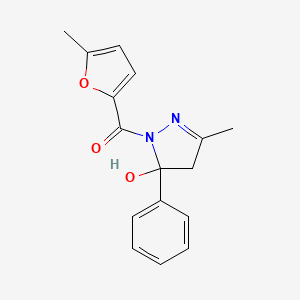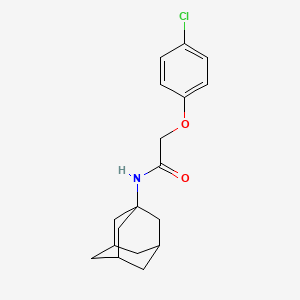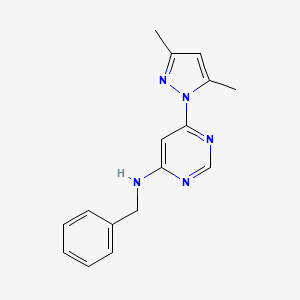![molecular formula C13H24N2O B5152171 N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B5152171.png)
N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptan-2-amine is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and neuropharmacology. This compound is a derivative of norcamphor and features a bicyclic structure with an amine group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with norcamphor as the primary starting material.
Reaction with Morpholine: Norcamphor undergoes a reaction with morpholine in the presence of a suitable catalyst to introduce the morpholin-4-ylethyl group.
Amine Introduction:
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.
Análisis De Reacciones Químicas
N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is studied for its potential interactions with biological molecules, including proteins and enzymes.
Industry: The compound can be used in the development of new materials and chemical products due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with NMDA receptors in the central nervous system. As an uncompetitive NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site, inhibiting the receptor’s activity and modulating ion flow at excitatory synapses . This action can potentially lead to therapeutic effects in neurodegenerative disorders.
Comparación Con Compuestos Similares
N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptan-2-amine can be compared with other similar compounds, such as:
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: This compound has been identified as a good lead for further studies due to its acceptable toxicity profiles and potential therapeutic indexes.
These comparisons highlight the uniqueness of N-(2-morpholin-4-ylethyl)bicyclo[22
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-12-9-11(1)10-13(12)14-3-4-15-5-7-16-8-6-15/h11-14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPIQMHVMCZJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![PROP-2-EN-1-YL 2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B5152113.png)


![(5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5152136.png)
![N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B5152141.png)
![7,7-dimethyl-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5152147.png)
![(5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]acetate;chloride](/img/structure/B5152148.png)



![1-(DIPHENYLMETHYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE](/img/structure/B5152186.png)

